

# Application Notes and Protocols for JNJ-26489112 Behavioral Studies in Rats

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

[Get Quote](#)

## Introduction

**JNJ-26489112** is a novel anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy.[1] While its precise mechanism of action is not fully elucidated, it was designed as a successor to topiramate, aiming for a better side-effect profile, particularly by lacking activity against carbonic anhydrase.[1] Clinical trials have explored its efficacy in photosensitive epilepsy.[2][3] Understanding the behavioral effects of a new antiepileptic drug (AED) is critical, as AEDs are known to have potential side effects on mood, cognition, and overall behavior.[4][5] These application notes provide a suite of standard behavioral assays to characterize the neuropsychopharmacological profile of **JNJ-26489112** in rats. The protocols are designed for researchers in drug development and neuroscience to assess potential anxiolytic, antidepressant, and cognitive effects, as well as general locomotor activity.

## Experimental Protocols

A comprehensive behavioral assessment of **JNJ-26489112** in rats should include evaluations of locomotor activity, anxiety-like behavior, depressive-like states, and cognitive function. The following protocols describe standard, well-validated assays for these domains.

### Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

#### Protocol:

- Apparatus: A square arena (e.g., 90 cm x 90 cm) with 40 cm high walls, typically made of a non-porous material for easy cleaning. The arena is divided into a central zone and a peripheral zone.
- Animals: Male Wistar or Sprague-Dawley rats (250-300g). Animals should be habituated to the testing room for at least 1 hour before the experiment.
- Drug Administration: **JNJ-26489112** is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified time before the test (e.g., 60 minutes for p.o., 30 minutes for i.p.). A vehicle control group and a positive control (e.g., diazepam for anxiolytic effects, amphetamine for locomotor effects) should be included.
- Procedure:
  - Place a rat gently in the center of the open field.
  - Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
  - Record the session using a video camera mounted above the arena.
  - After the session, return the rat to its home cage.
  - Clean the arena thoroughly between trials to remove olfactory cues.
- Data Analysis: Use video tracking software to analyze:
  - Total distance traveled (locomotor activity).
  - Time spent in the center zone (anxiety-like behavior).
  - Number of entries into the center zone.
  - Rearing frequency (exploratory behavior).
  - Grooming duration.

## Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior, based on the rat's natural aversion to open, elevated spaces.

Protocol:

- Apparatus: A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
- Animals: As described for the OFT.
- Drug Administration: Similar to the OFT protocol.
- Procedure:
  - Place the rat in the center of the maze, facing an open arm.
  - Allow the rat to explore the maze for 5 minutes.
  - Record the session with a video camera.
  - Clean the maze between trials.
- Data Analysis:
  - Time spent in the open arms versus closed arms.
  - Number of entries into the open arms versus closed arms.
  - An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

## Forced Swim Test (FST) for Depressive-Like Behavior

The FST is used to assess behavioral despair, a measure of depressive-like states in rodents.

Protocol:

- Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
- Animals: As described for the OFT.
- Drug Administration: Typically requires chronic administration (e.g., 14-21 days) to detect antidepressant effects, though acute effects can also be assessed.
- Procedure:
  - Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This is for habituation.
  - Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.
  - Record the test session.
- Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

## Novel Object Recognition (NOR) Test for Learning and Memory

The NOR test assesses recognition memory, a form of episodic memory that is often impaired in cognitive disorders.

Protocol:

- Apparatus: The open field arena and two sets of identical, non-aversive objects.
- Animals: As described for the OFT.
- Drug Administration: Administer **JNJ-26489112** at a specified time before the familiarization or test phase to assess its effect on memory acquisition or retrieval, respectively.
- Procedure:
  - Habituation: Allow the rat to explore the empty arena for several sessions.

- Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes).
- Retention Interval: Return the rat to its home cage for a specific period (e.g., 1 hour or 24 hours).
- Test Phase: Replace one of the familiar objects with a novel object and allow the rat to explore again.
- Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory.

## Data Presentation

Quantitative data from the behavioral assays should be presented in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effects of **JNJ-26489112** in the Open Field Test

Treatment Group	Total Distance (m)	Time in Center (s)	Center Entries	Rears
Vehicle	15.2 ± 1.8	12.5 ± 2.1	8.3 ± 1.5	25.1 ± 3.2
JNJ-26489112 (10 mg/kg)	14.8 ± 2.0	18.9 ± 2.5	11.2 ± 1.8	24.5 ± 2.9
JNJ-26489112 (30 mg/kg)	13.5 ± 1.5	25.4 ± 3.1	14.8 ± 2.2	23.8 ± 3.5
Diazepam (2 mg/kg)	10.1 ± 1.2	30.1 ± 3.8	16.5 ± 2.5	15.2 ± 2.1

\*Data are presented as mean ± SEM. \*p < 0.05, \*p < 0.01 compared to Vehicle group.

Table 2: Effects of **JNJ-26489112** in the Elevated Plus Maze

Treatment Group	Time in Open Arms (s)	Open Arm Entries (%)
Vehicle	25.6 ± 4.1	15.8 ± 2.5
JNJ-26489112 (10 mg/kg)	35.2 ± 5.5	22.4 ± 3.1
JNJ-26489112 (30 mg/kg)	48.9 ± 6.2	30.1 ± 4.0
Diazepam (2 mg/kg)	65.4 ± 7.8	42.5 ± 5.2
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.		

Table 3: Effects of **JNJ-26489112** in the Forced Swim Test (Chronic Dosing)

Treatment Group	Immobility Time (s)
Vehicle	185.4 ± 12.3
JNJ-26489112 (10 mg/kg)	170.1 ± 10.5
JNJ-26489112 (30 mg/kg)	135.8 ± 9.8
Fluoxetine (10 mg/kg)	110.2 ± 8.5
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle group.	

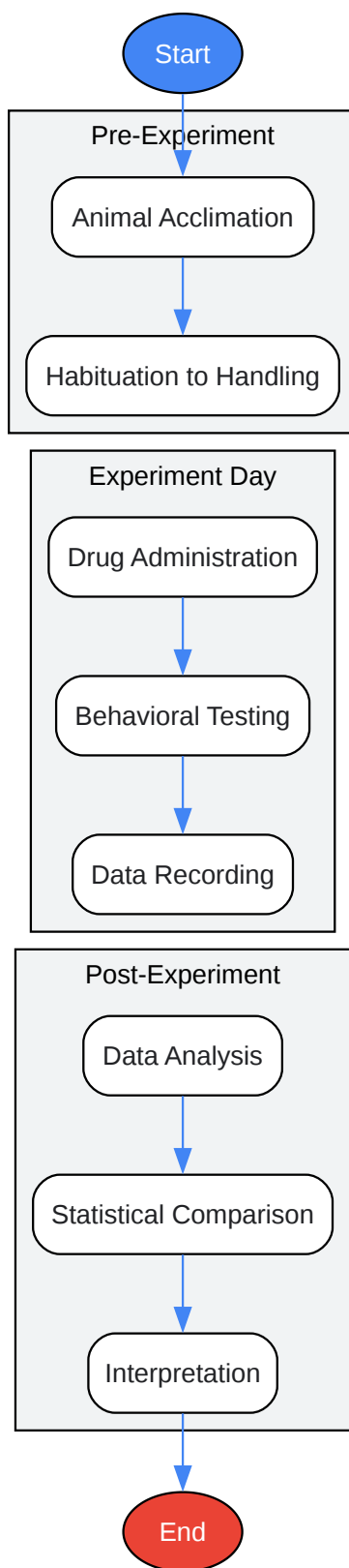
Table 4: Effects of **JNJ-26489112** in the Novel Object Recognition Test

Treatment Group	Discrimination Index
Vehicle	0.65 ± 0.05
JNJ-26489112 (10 mg/kg)	0.62 ± 0.06
JNJ-26489112 (30 mg/kg)	0.58 ± 0.07
Scopolamine (1 mg/kg)	0.48 ± 0.04**

\*Data are presented as mean ± SEM. The discrimination index is calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). \*p < 0.01 compared to Vehicle group.

## Visualizations

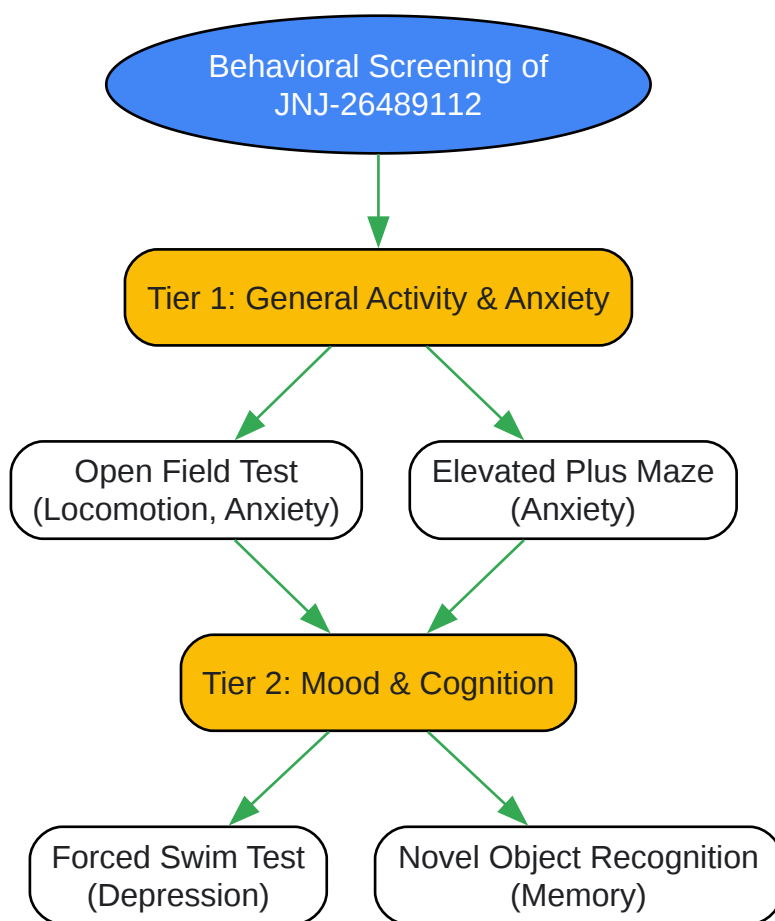
Diagrams illustrating the experimental workflow and logical relationships are provided below.



[Click to download full resolution via product page](#)

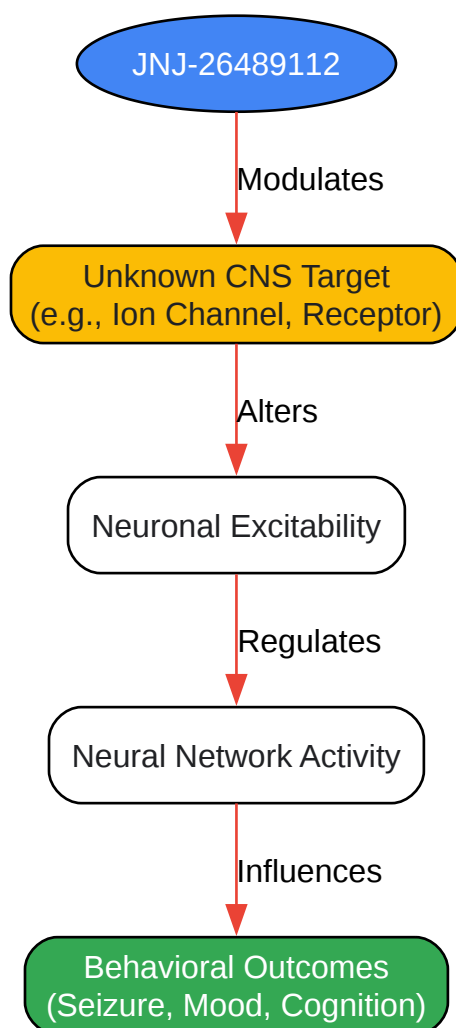
Caption: General workflow for a behavioral pharmacology study.





[Click to download full resolution via product page](#)

Caption: Tiered approach for behavioral screening of **JNJ-26489112**.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for **JNJ-26489112**'s behavioral effects.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JNJ-26489112 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [go.drugbank.com](https://go.drugbank.com) [[go.drugbank.com](https://go.drugbank.com)]
- 4. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-26489112 Behavioral Studies in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673008#experimental-design-for-jnj-26489112-behavioral-studies-in-rats>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)